molecular formula C17H17N3O2 B5755559 2,2'-(9-methyl-9H-carbazole-3,6-diyl)diacetamide

2,2'-(9-methyl-9H-carbazole-3,6-diyl)diacetamide

Cat. No. B5755559
M. Wt: 295.34 g/mol
InChI Key: TZUHSXRGUODGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(9-methyl-9H-carbazole-3,6-diyl)diacetamide, commonly known as MCDAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MCDAA is a derivative of carbazole, a heterocyclic aromatic compound with a wide range of biological activities.

Mechanism of Action

The mechanism of action of MCDAA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, MCDAA has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of anti-apoptotic proteins. In viral infections, MCDAA has been shown to inhibit viral replication by targeting viral RNA polymerase and helicase enzymes.
Biochemical and Physiological Effects:
MCDAA has been shown to exhibit a wide range of biochemical and physiological effects, depending on the specific application and dosage. In cancer cells, MCDAA has been shown to induce DNA damage and oxidative stress, leading to cell death. In viral infections, MCDAA has been shown to inhibit viral replication and reduce viral load in infected cells. In organic electronics, MCDAA has been shown to exhibit high hole mobility and good charge transport properties, leading to improved device performance.

Advantages and Limitations for Lab Experiments

MCDAA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, MCDAA also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain applications. Additionally, MCDAA can be toxic at high doses, which can limit its use in some experiments.

Future Directions

There are several future directions for research on MCDAA. In medicinal chemistry, further studies are needed to elucidate the mechanism of action and optimize the structure-activity relationship of MCDAA derivatives for improved anticancer, antiviral, and antibacterial activities. In materials science, further studies are needed to explore the potential of MCDAA as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, further studies are needed to optimize the device performance of OLEDs and OSCs using MCDAA as a hole-transporting material.

Synthesis Methods

MCDAA can be synthesized through a multi-step process involving the reaction of 9-methylcarbazole with acetic anhydride and acetic acid in the presence of a catalyst. The resulting product is purified through column chromatography to obtain MCDAA in high purity.

Scientific Research Applications

MCDAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, MCDAA has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, MCDAA has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, MCDAA has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

properties

IUPAC Name

2-[6-(2-amino-2-oxoethyl)-9-methylcarbazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20-14-4-2-10(8-16(18)21)6-12(14)13-7-11(9-17(19)22)3-5-15(13)20/h2-7H,8-9H2,1H3,(H2,18,21)(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUHSXRGUODGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CC(=O)N)C3=C1C=CC(=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(9-methyl-9H-carbazole-3,6-diyl)diacetamide

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